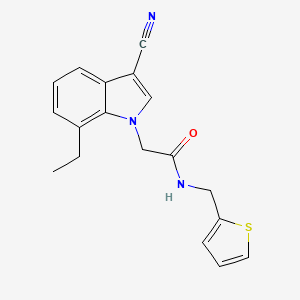
N-(4-methoxybenzyl)-N'-1-naphthylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-N'-1-naphthylurea, also known as MNBA, is a synthetic compound that belongs to the family of urea derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and inflammation.
作用机制
The mechanism of action of N-(4-methoxybenzyl)-N'-1-naphthylurea varies depending on the disease and target molecule. In cancer cells, N-(4-methoxybenzyl)-N'-1-naphthylurea induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. N-(4-methoxybenzyl)-N'-1-naphthylurea also inhibits the activity of matrix metalloproteinases by blocking the ERK1/2 and JNK signaling pathways. In diabetes, N-(4-methoxybenzyl)-N'-1-naphthylurea activates AMPK by increasing the AMP/ATP ratio and promoting the phosphorylation of AMPK. AMPK activation leads to increased glucose uptake in skeletal muscle and improved glucose tolerance. In inflammation, N-(4-methoxybenzyl)-N'-1-naphthylurea blocks the NF-κB signaling pathway by inhibiting the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-1-naphthylurea has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(4-methoxybenzyl)-N'-1-naphthylurea inhibits cell growth and induces apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. N-(4-methoxybenzyl)-N'-1-naphthylurea also inhibits the activity of matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. In diabetes, N-(4-methoxybenzyl)-N'-1-naphthylurea improves glucose tolerance and insulin sensitivity by activating AMPK and increasing glucose uptake in skeletal muscle. In inflammation, N-(4-methoxybenzyl)-N'-1-naphthylurea inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway. N-(4-methoxybenzyl)-N'-1-naphthylurea has also been shown to have antioxidant and anti-inflammatory effects in various tissues, such as liver, kidney, and brain.
实验室实验的优点和局限性
N-(4-methoxybenzyl)-N'-1-naphthylurea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. N-(4-methoxybenzyl)-N'-1-naphthylurea has also been extensively studied for its potential therapeutic applications in various diseases, which provides a strong scientific basis for further research. However, N-(4-methoxybenzyl)-N'-1-naphthylurea also has some limitations for lab experiments. It has low solubility in water, which limits its application in aqueous systems. N-(4-methoxybenzyl)-N'-1-naphthylurea also has potential toxicity and side effects, which require careful evaluation and monitoring in animal and human studies.
未来方向
N-(4-methoxybenzyl)-N'-1-naphthylurea has great potential for further research and development in various fields. In cancer research, N-(4-methoxybenzyl)-N'-1-naphthylurea can be further optimized for its potency and selectivity against different types of cancer cells. N-(4-methoxybenzyl)-N'-1-naphthylurea can also be combined with other anticancer agents to enhance their synergistic effects. In diabetes research, N-(4-methoxybenzyl)-N'-1-naphthylurea can be further studied for its long-term effects on glucose metabolism and insulin sensitivity in animal and human studies. N-(4-methoxybenzyl)-N'-1-naphthylurea can also be tested in combination with other antidiabetic agents to improve their efficacy and safety. In inflammation research, N-(4-methoxybenzyl)-N'-1-naphthylurea can be further investigated for its effects on different types of inflammatory diseases, such as arthritis, colitis, and asthma. N-(4-methoxybenzyl)-N'-1-naphthylurea can also be tested in combination with other anti-inflammatory agents to enhance their therapeutic effects.
合成方法
N-(4-methoxybenzyl)-N'-1-naphthylurea can be synthesized through a multi-step reaction starting from 1-naphthylamine and 4-methoxybenzaldehyde. The first step involves the condensation of 1-naphthylamine and 4-methoxybenzaldehyde in the presence of a catalyst to form N-(4-methoxybenzyl)-1-naphthylamine. The second step involves the reaction of N-(4-methoxybenzyl)-1-naphthylamine with phosgene to form N-(4-methoxybenzyl)-N'-1-naphthylurea. The yield of N-(4-methoxybenzyl)-N'-1-naphthylurea can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学研究应用
N-(4-methoxybenzyl)-N'-1-naphthylurea has been studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-methoxybenzyl)-N'-1-naphthylurea has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-methoxybenzyl)-N'-1-naphthylurea has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. In diabetes research, N-(4-methoxybenzyl)-N'-1-naphthylurea has been shown to improve glucose tolerance and insulin sensitivity by activating AMP-activated protein kinase (AMPK) and increasing glucose uptake in skeletal muscle. In inflammation research, N-(4-methoxybenzyl)-N'-1-naphthylurea has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway.
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-16-11-9-14(10-12-16)13-20-19(22)21-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZXKGIQCSTMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)


![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)



![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5868107.png)
![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)
![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5868135.png)